![molecular formula C9H6BrClS B1413175 2-Bromomethyl-4-chloro-benzo[b]thiophene CAS No. 1858251-57-6](/img/structure/B1413175.png)
2-Bromomethyl-4-chloro-benzo[b]thiophene
Overview
Description
2-Bromomethyl-4-chloro-benzo[b]thiophene is a chemical compound with the molecular formula C9H6BrClS . It has generated considerable interest in various fields of research and industry.
Synthesis Analysis
The synthesis of thiophene derivatives, such as 2-Bromomethyl-4-chloro-benzo[b]thiophene, often involves palladium-catalyzed C-H arylation of electron-enriched heteroarenes with aryl bromides and aryl chlorides . Other methods include thiolation annulation reactions of 2-bromo alkynylbenzenes with sodium sulfide , and photocatalytic radical annulation processes of o-methylthio-arenediazonium salts with alkynes .Chemical Reactions Analysis
Thiophene-based compounds, including 2-Bromomethyl-4-chloro-benzo[b]thiophene, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions .Physical And Chemical Properties Analysis
2-Bromomethyl-4-chloro-benzo[b]thiophene has a molecular weight of 261.57 g/mol . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Anticancer Agents Synthesis
2-Bromomethyl-4-chloro-benzo[b]thiophene is utilized as a precursor in the synthesis of various anticancer agents. Its reactivity allows for the creation of novel thiophene derivatives that have shown promise in combating cancer cells. The ability to substitute different groups at the bromomethyl position enables the development of compounds with specific activities against certain types of cancer .
Anti-Atherosclerotic Agents
This compound also plays a role in synthesizing anti-atherosclerotic agents. The structural flexibility of the thiophene ring, when incorporated into larger molecules, can interact with biological targets that influence atherosclerosis, a leading cause of heart disease .
Metal Complexing Agents
The thiophene moiety within 2-Bromomethyl-4-chloro-benzo[b]thiophene can act as a ligand, forming complexes with various metals. These complexes are studied for their potential applications in catalysis, material science, and as models for biologically relevant metal sites .
Development of Insecticides
Researchers are exploring the use of thiophene derivatives in the development of new insecticides. The sulfur-containing ring system of thiophenes can be essential for the biological activity of these compounds, offering a new approach to pest control .
Antithrombolytic Activity
Novel series of thiophene derivatives, including those derived from 2-Bromomethyl-4-chloro-benzo[b]thiophene, have been synthesized and screened for their antithrombolytic activity. This research could lead to new treatments for thrombosis, a condition associated with the formation of blood clots .
Electronic and Optoelectronic Applications
Thiophene-based conjugated polymers, synthesized using compounds like 2-Bromomethyl-4-chloro-benzo[b]thiophene, are of significant interest for their electronic and optoelectronic properties. These materials are being developed for use in devices such as organic light-emitting diodes (OLEDs), solar cells, and transistors .
Mechanism of Action
Target of Action
It’s worth noting that synthetic thiophene derivatives have shown inhibitory effects against organisms likeB. subtilis, E. coli, P. vulgaris, and S. aureus .
Biochemical Pathways
It’s known that benzothiophene derivatives can participate in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Result of Action
Synthetic thiophene derivatives have shown inhibitory effects against certain organisms , suggesting potential antimicrobial activity.
properties
IUPAC Name |
2-(bromomethyl)-4-chloro-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClS/c10-5-6-4-7-8(11)2-1-3-9(7)12-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBFHJZNOSZBLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)CBr)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromomethyl-4-chloro-benzo[b]thiophene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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